1-(4-Methylbenzyl)piperidin-4-one
Overview
Description
1-(4-Methylbenzyl)piperidin-4-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Methylbenzyl)piperidin-4-one is a synthetic compound that has been evaluated for its potential antimalarial properties . The primary targets of this compound are the Plasmodium falciparum strains, including both chloroquine-sensitive and resistant strains . These strains are responsible for causing malaria, a major global health concern.
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of parasite growth . The compound’s interaction with its targets results in significant changes, including a decrease in the viability of the Plasmodium falciparum strains .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum strains, thereby inhibiting their growth
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Plasmodium falciparum strains . This leads to a decrease in the viability of these strains, thereby potentially reducing the severity of malaria caused by these strains .
Biochemical Analysis
Biochemical Properties
1-(4-Methylbenzyl)piperidin-4-one interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the chemical structure of the compound . For instance, the nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria, in both chloroquine-sensitive and resistant strains . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It has been suggested that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown good stability, with more than 70% remaining after 12 months . This indicates that the compound has long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins . These interactions can affect the compound’s localization or accumulation within cells .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANSJOGHLDHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.